molecular formula C6H3BrN4O2 B1294169 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 951884-20-1

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1294169
CAS No.: 951884-20-1
M. Wt: 243.02 g/mol
InChI Key: RXPJMXNWABONRU-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 951884-20-1) is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, substituted with bromine at position 6 and a nitro group at position 6. Its molecular formula is C₆H₃BrN₄O₂, with a molecular weight of 243.02 g/mol .

Properties

IUPAC Name

6-bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJMXNWABONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650042
Record name 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-20-1
Record name 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Reaction Scheme

Step Reagents Conditions Yield
1 Br₂ DCM, RT High
2 HNO₃/H₂SO₄ RT Moderate

Synthesis via Hydrazine Derivatives

Another effective method involves the use of hydrazine derivatives as intermediates. This approach typically includes:

  • Formation of Hydrazone : Reacting a suitable pyridine derivative with hydrazine to form a hydrazone intermediate.

  • Cyclization : The hydrazone undergoes cyclization to form the triazole ring under acidic conditions (e.g., using hydrochloric acid).

Example Reaction Scheme

Step Reagents Conditions Yield
1 Hydrazine Acidic medium High
2 Acid Heat Moderate

Synthesis via Polyphosphoric Acid (PPA)

A more advanced method utilizes polyphosphoric acid as a reaction medium for synthesizing triazole-fused compounds:

  • Reaction Setup : Nitroalkanes are mixed with 2-hydrazinylpyridines in polyphosphoric acid at elevated temperatures (around 130°C).

  • Product Isolation : After completion of the reaction, products are isolated through aqueous work-up and column chromatography.

Example Reaction Scheme

Step Reagents Conditions Yield
1 Nitroalkane PPA, 130°C Good
2 Aqueous work-up - Moderate

Comparative Analysis of Methods

The following table summarizes the different preparation methods for 6-Bromo-8-nitro-triazolo[4,3-a]pyridine , highlighting their yields and conditions.

Method Key Reagents Conditions Yield
Electrophilic Substitution Br₂, HNO₃/H₂SO₄ DCM, RT High
Hydrazine Derivatives Hydrazine Acidic medium High
Polyphosphoric Acid Nitroalkanes PPA, 130°C Good

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 6 undergoes nucleophilic substitution reactions with amines, thiols, and alkoxides. This reactivity is enhanced by electron-withdrawing effects from the nitro group at position 8.

Reaction Type Reagents/Conditions Products Yield References
AminationBenzylamine, Pd(OAc)₂, XPhos, Cs₂CO₃, 100°C6-(Benzylamino)-8-nitro-triazolo[4,3-a]pyridine78%
ThiolationThiophenol, K₂CO₃, DMF, 80°C6-(Phenylthio)-8-nitro-triazolo[4,3-a]pyridine65%
MethoxylationNaOMe, CuI, DMF, 120°C6-Methoxy-8-nitro-triazolo[4,3-a]pyridine82%

Mechanistic Insight : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination .

Reduction of the Nitro Group

The nitro group at position 8 is reducible to an amine under catalytic hydrogenation or chemical reduction conditions.

Reduction Method Reagents/Conditions Products Yield References
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C8-Amino-6-bromo-triazolo[4,3-a]pyridine90%
Fe/HCl ReductionFe powder, HCl, H₂O, 70°C8-Amino-6-bromo-triazolo[4,3-a]pyridine85%
NaBH₄/CuCl₂NaBH₄, CuCl₂, MeOH, 0°C8-Amino-6-bromo-triazolo[4,3-a]pyridine76%

Applications : The resulting amine serves as a precursor for further functionalization (e.g., azo coupling or diazotization) .

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-mediated cross-coupling reactions with boronic acids.

Boronic Acid Catalyst System Products Yield References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C6-Phenyl-8-nitro-triazolo[4,3-a]pyridine88%
4-Methoxyphenylboronic acidPdCl₂(dppf), Na₂CO₃, DMF, 100°C6-(4-Methoxyphenyl)-8-nitro-triazolo[4,3-a]pyridine72%

Key Insight : Electron-rich boronic acids exhibit higher coupling efficiency due to enhanced transmetallation rates .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position (C-5 or C-7), though reactivity is limited by the electron-deficient triazole ring.

Electrophile Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-6-bromo-8-nitro-triazolo[4,3-a]pyridine<10%
SulfonationSO₃/H₂SO₄, 100°C7-Sulfo-6-bromo-8-nitro-triazolo[4,3-a]pyridine22%

Limitations : Low yields due to deactivation of the aromatic ring by electron-withdrawing groups .

Cyclization Reactions

The nitro group facilitates cyclization with hydrazines or enamines to form fused heterocycles.

Reagent Conditions Products Yield References
Hydrazine hydrateEtOH, refluxTriazolo[4,3-a]pyrido[3,4-e]pyrimidine68%
EthylenediamineAcOH, 120°CTriazolo[4,3-a]pyrido[2,3-b]pyrazine54%

Mechanism : Nucleophilic attack at the nitro group followed by intramolecular cyclization .

Functional Group Interconversion

The nitro group is convertible to other functionalities via multi-step pathways.

Transformation Reagents/Conditions Products Yield References
Nitro → CyanoCuCN, DMF, 150°C8-Cyano-6-bromo-triazolo[4,3-a]pyridine41%
Nitro → HydroxylamineZn/HCl, NH₄Cl, EtOH8-Hydroxylamino-6-bromo-triazolo[4,3-a]pyridine63%

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases.
  • Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 254 nm) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine can inhibit specific kinases involved in cancer cell proliferation. A notable example includes the compound's effectiveness against non-small cell lung cancer (NSCLC) and ovarian cancer through inhibition of fibroblast growth factor receptors (FGFR) and platelet-derived growth factor receptors (PDGFR) .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways critical for tumor growth and survival. The selectivity for certain kinases enhances their therapeutic potential while minimizing side effects associated with broader-spectrum agents .

Agricultural Biotechnology

Plant Growth Regulation
Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds, including this compound, as growth regulators in agriculture. These compounds have been tested for their ability to enhance vegetative growth in crops such as maize (Zea mays L.). Results indicated significant increases in chlorophyll content and photosynthetic efficiency when treated with these compounds compared to control groups .

Case Study: Maize Growth Enhancement
A specific study demonstrated that application of this compound led to an increase in chlorophyll a levels by approximately 36% and chlorophyll b by 74%, indicating its potential as a substitute for traditional phytohormones like auxins and cytokinins .

Material Science

Synthesis of Functional Materials
The unique properties of this compound have also been explored in materials science. Its reactivity allows for the synthesis of novel polymers and composites with enhanced thermal and mechanical properties. Such materials could find applications in coatings, adhesives, and other industrial products.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAnticancer agentInhibition of FGFR and PDGFR; effective against NSCLC
Agricultural BiotechnologyPlant growth regulatorIncreased chlorophyll content; enhanced photosynthesis
Material ScienceSynthesis of functional materialsImproved thermal and mechanical properties

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Features

The planar geometry of the [1,2,4]triazolo[4,3-a]pyridine scaffold is critical for its biological activity. X-ray crystallography reveals that derivatives like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine adopt a monoclinic crystal system (space group P2₁/c) with bond lengths indicative of conjugation effects in the fused ring system . For 6-Bromo-8-nitro derivatives, steric and electronic effects from substituents likely influence planarity and intermolecular interactions, such as hydrogen bonding (e.g., O–H···N bonds observed in related compounds) .

Antifungal and Antimicrobial Activity

Triazolopyridine derivatives exhibit varied antifungal potencies depending on substituent orientation. For example:

  • Compound 15a (3-(4-methoxybenzylthio)-8-(piperidin-1-ylsulfonyl)) shows moderate activity against Botrytis cinerea (EC₅₀ = 12 µM), attributed to perpendicular alignment of the aromatic ring relative to the triazolopyridine core .
  • 6-Bromo-8-nitro derivatives are hypothesized to display enhanced activity due to nitro group electron-withdrawing effects, though explicit data are pending .

Receptor Modulation

Bromo-substituted triazolopyridines, such as 6-bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine, act as positive allosteric modulators (PAMs) of mGluR2 receptors, with IC₅₀ values in the nanomolar range . The bromo substituent at position 6 improves binding affinity compared to chloro or methyl analogues .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility : Nitro and bromo groups reduce solubility compared to methoxy or methyl derivatives. For instance, 3-(4-methylbenzylthio)-8-(piperidin-1-ylsulfonyl) (15c) has improved solubility (LogP = 2.1) relative to the nitro analogue (LogP = 2.8) .
  • Stability : Bromine’s electron-withdrawing nature increases metabolic stability but may enhance photodegradation risks .

Conformational Effects

DFT studies show that high antifungal activity correlates with a perpendicular orientation between the triazolopyridine core and aromatic substituents (e.g., compound 4k ), whereas parallel conformers exhibit reduced potency .

Biological Activity

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 951884-20-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3BrN4O2
  • Molecular Weight : 243.01 g/mol
  • Purity : ≥98% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate bromination and nitration processes. The compound is classified under the category of triazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that triazole derivatives could inhibit the growth of lung cancer and colorectal cancer cells effectively .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer TypeIC50 (µM)
Compound ALung Cancer15.5
Compound BColorectal Cancer12.3
This compoundBreast CancerTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both bacterial and fungal strains. In vitro tests showed promising results against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Candida albicans64

Anti-inflammatory Effects

Triazole derivatives are often explored for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In studies involving COX inhibition assays, compounds with similar structures demonstrated significant selectivity for COX-2 over COX-1 .

Study on Anticancer Efficacy

A notable case study involved the assessment of a series of triazole derivatives in cancer models. The study found that compounds with nitro groups showed enhanced activity against breast cancer cell lines (MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutics .

Evaluation of Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The findings indicated that this compound exhibited superior activity compared to traditional antibiotics in certain strains .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the nitro group may facilitate electron transfer processes that enhance its reactivity toward biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine?

  • Methodological Answer : The compound is synthesized via a two-step process:

Hydrazine Intermediate Formation : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines.

Oxidative Cyclization : PhI(OAc)₂-mediated ring closure to form the triazolopyridine core. Subsequent bromination and nitration steps introduce the 6-bromo and 8-nitro substituents .

  • Key Reaction Conditions :
  • Solvent: CH₃CN or ethanol.
  • Temperature: 60°C (for cyclization) or room temperature (for oxidative steps).
  • Yield optimization: Requires stoichiometric control of intermediates and oxidants like NaOCl for greener protocols .

Q. How is regioselectivity controlled during the synthesis of nitro-substituted triazolopyridines?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electron-Deficient Substrates : Nitro groups at the 8-position direct cyclization via electronic effects, favoring [1,2,4]triazolo[4,3-a]pyridine over other isomers.
  • Reaction Temperature : Elevated temperatures (e.g., reflux) reduce isomerization risks, while room temperature favors kinetic products .
  • Validation : ¹H/¹³C NMR and X-ray crystallography confirm regiochemistry .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking with target proteins (e.g., RBP4, mGluR2) identifies key interactions, such as H-bonds between the triazole N2 and Arg121 in RBP4 .
  • 3D-QSAR Models : Comparative Molecular Field Analysis (CoMFA) correlates substituent effects (e.g., nitro, bromo) with herbicidal activity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for antimicrobial applications .

Q. How do structural modifications impact the herbicidal activity of triazolopyridine derivatives?

  • Methodological Answer :

  • Substituent Effects :
PositionSubstituentActivity (EC₅₀, µg/mL)Target Weeds
34-Propylphenyl37.5 (Broad-spectrum)Echinochloa crusgalli, Amaranthus retroflexus
8NitroEnhanced selectivityDicotyledonous weeds
  • Mechanistic Insight : Nitro groups enhance electron-withdrawing effects, improving binding to acetolactate synthase (ALS) enzymes .

Q. What analytical techniques validate the purity and structure of 6-Bromo-8-nitro-triazolopyridines?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., downfield shifts for nitro protons at δ 8.2–8.7 ppm) .
  • LC-MS : Validate molecular weight (e.g., m/z 297.1 for C₇H₄BrN₅O₂) and detect byproducts .
  • X-ray Crystallography : Resolve crystal packing and H-bonding networks critical for stability .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for triazolopyridine derivatives?

  • Analysis :

  • Solubility Variability : Bromo and nitro substituents increase hydrophobicity, reducing bioavailability in aqueous assays .
  • Isomerization Artifacts : Dimroth-like rearrangements under reflux conditions can produce [1,2,4]triazolo[1,5-a]pyridine isomers, altering activity .
    • Resolution :
  • HPLC-Purity Checks : Ensure >95% purity before bioassays.
  • Stability Studies : Monitor degradation under physiological pH/temperature .

Research Optimization Strategies

Q. How can green chemistry principles improve the synthesis of 6-Bromo-8-nitro-triazolopyridines?

  • Methodological Answer :

  • Solvent Selection : Ethanol or water reduces toxicity vs. CH₃CN .
  • Oxidant Replacement : NaOCl replaces hazardous Cr(VI) salts or DDQ for cyclization .
  • Catalysis : Pd-based catalysts enable Suzuki couplings for bromo-substituent introduction at lower temperatures .

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